molecular formula C12H13ClN2 B14162817 3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 836632-47-4

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B14162817
CAS No.: 836632-47-4
M. Wt: 220.70 g/mol
InChI Key: JIWAAPORCIUBBF-UHFFFAOYSA-N
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Description

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a cyclopenta[c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, which may contribute to its inhibitory effects on corrosion . Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to the presence of the chloro group and the propan-2-yl substituent, which can influence its reactivity and interactions with other molecules. These structural features may enhance its potential as a versatile intermediate in synthetic chemistry and its effectiveness in various applications.

Properties

CAS No.

836632-47-4

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C12H13ClN2/c1-7(2)11-9-5-3-4-8(9)10(6-14)12(13)15-11/h7H,3-5H2,1-2H3

InChI Key

JIWAAPORCIUBBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCC2)C#N)Cl

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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